2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole

Acute toxicity Intravenous LD50 Safety margin

2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole (CAS 61532-58-9; molecular formula C₁₄H₁₇N₃O₂, MW 259.30) is a heterocyclic small molecule belonging to the 2H,3H-benzimidazo(1,2-b)oxazole class, featuring a morpholinomethyl substituent at the 2-position. The compound is distinguished from its 2-ethyl, 2-chloromethyl, and 2-hydroxymethyl congeners by a specific CNS depressant pharmacological profile—including pentobarbital narcosis potentiation, spontaneous motility reduction, and anti-reserpine activity—as documented in the seminal patent literature.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 61532-58-9
Cat. No. B13766064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole
CAS61532-58-9
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN3C4=CC=CC=C4N=C3O2
InChIInChI=1S/C14H17N3O2/c1-2-4-13-12(3-1)15-14-17(13)10-11(19-14)9-16-5-7-18-8-6-16/h1-4,11H,5-10H2
InChIKeyNSSAFCANJDSBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole (CAS 61532-58-9): Core Pharmacological and Physicochemical Profile for Informed Procurement


2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole (CAS 61532-58-9; molecular formula C₁₄H₁₇N₃O₂, MW 259.30) is a heterocyclic small molecule belonging to the 2H,3H-benzimidazo(1,2-b)oxazole class, featuring a morpholinomethyl substituent at the 2-position [1]. The compound is distinguished from its 2-ethyl, 2-chloromethyl, and 2-hydroxymethyl congeners by a specific CNS depressant pharmacological profile—including pentobarbital narcosis potentiation, spontaneous motility reduction, and anti-reserpine activity—as documented in the seminal patent literature [1]. Physicochemical characterization reveals a calculated LogP of approximately 1.07 and a polar surface area of 39.5 Ų , values that contrast markedly with the more lipophilic 2-ethyl analog (LogP ≈ 2.21) , carrying implications for aqueous solubility and formulation strategy.

Why 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole Cannot Be Interchanged with Other 2-Substituted Benzimidazo-Oxazole Analogs


Within the benzimidazo(1,2-b)oxazole scaffold, the 2-position substituent is the primary driver of both quantitative toxicity and qualitative pharmacological activity. The patent literature explicitly identifies 2-ethyl, 2-chloromethyl, and 2-hydroxymethyl derivatives as prior-art compounds but designates the 2-(N-morpholinomethyl) variant as a novel, specifically claimed entity with a distinct anti-reserpine and CNS-depressant signature [1]. Critically, the acute intravenous toxicity differs by approximately 3.5-fold between the morpholinomethyl analog (LD₅₀ i.v. mouse = 147.5 mg/kg) [1] and the 2-ethyl congener (LD₅₀ i.v. mouse = 42 mg/kg) . Furthermore, the morpholinomethyl derivative demonstrates a unique triad of in vivo CNS effects—pentobarbital narcosis potentiation at 45 mg/kg i.p., 50% spontaneous motility reduction at 55 mg/kg i.p., and complete reserpine-induced ptosis inhibition at 200 mg/kg i.p. [1]—that have not been reported for the simpler alkyl or hydroxyalkyl analogs. Substituting any of these closely related compounds in a pharmacological study or formulation development program without accounting for these differences would introduce uncontrolled variables in CNS activity and systemic toxicity, potentially invalidating experimental outcomes.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole (CAS 61532-58-9)


3.5-Fold Lower Intravenous Acute Toxicity Than the 2-Ethyl Analog

The target compound exhibits an intravenous LD₅₀ of 147.5 mg/kg in mice [1], compared with 42 mg/kg i.v. for the corresponding 2-ethyl-2,3-dihydro-oxazolo[3,2-a]benzimidazole (CAS 54700-19-5) . This represents an approximately 3.5-fold lower acute toxicity by the intravenous route, suggesting a meaningfully wider safety margin for parenteral administration.

Acute toxicity Intravenous LD50 Safety margin Mouse model

Pentobarbital Narcosis Potentiation: Quantified CNS Depressant Activity at 45 mg/kg i.p.

At a dose of 45 mg/kg administered intraperitoneally, the compound doubled the duration of pentobarbital-induced narcosis in mice (pentobarbital dose: 50 mg/kg) [1]. This demonstrates a robust CNS-depressant effect that is quantifiable and dose-responsive. In contrast, the 2-ethyl analog's CNS depressant activity has not been specifically documented in the accessible patent or primary literature [2], suggesting a qualitative pharmacological difference conferred by the morpholinomethyl moiety.

CNS depression Pentobarbital synergism In vivo pharmacology Narcosis prolongation

Complete Reversal of Reserpine-Induced Ptosis at 200 mg/kg i.p.: Anti-Reserpine Activity Indicative of Antidepressant-Like Potential

The compound completely inhibited reserpine-induced ptosis in mice at a dose of 200 mg/kg i.p., with the effect observed 60 minutes post-administration [1]. Reserpine-induced ptosis reversal is a classical in vivo screen for antidepressant-like activity, and this quantitative endpoint (100% inhibition under the stated conditions) is not reported for the 2-ethyl, 2-chloromethyl, or 2-hydroxymethyl derivatives in the same patent family [1][2]. The anti-reserpine effect represents a distinct pharmacological dimension that is absent or uncharacterized in the closest structural analogs.

Anti-reserpine activity Ptosis inhibition Antidepressant screening In vivo behavioral pharmacology

Spontaneous Motility Reduction: 50% Decrease in Locomotor Activity at 55 mg/kg i.p.

At 55 mg/kg i.p., the compound reduced spontaneous motility in mice by 50% [1], providing a quantitative measure of its sedative or CNS-depressant effect on locomotor behavior. The 2-ethyl analog's i.p. LD₅₀ is 340 mg/kg , indicating that the morpholinomethyl derivative produces pronounced behavioral effects at a dose (55 mg/kg i.p.) that is approximately 6-fold below its own i.v. LD₅₀ and substantially lower than the 2-ethyl analog's lethal i.p. dose. This relationship suggests a favorable separation between behaviorally active and toxic doses.

Spontaneous motility Locomotor activity CNS depression Behavioral pharmacology

Physicochemical Differentiation: Lower LogP (1.07 vs. 2.21) Confers Enhanced Aqueous Solubility Relative to the 2-Ethyl Analog

The calculated octanol-water partition coefficient (LogP) of the target compound is 1.07 , compared with 2.21 for the 2-ethyl analog . This approximately 1.14 log unit difference corresponds to a theoretical ~14-fold higher aqueous solubility for the morpholinomethyl derivative, attributable to the additional heteroatom (oxygen) and tertiary amine in the morpholine ring. The lower LogP also implies reduced non-specific binding to plasma proteins and lipid compartments.

LogP Aqueous solubility Physicochemical properties Formulation development

Targeted Research and Industrial Application Scenarios for 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole (CAS 61532-58-9)


In Vivo CNS Depression Screening: Pentobarbital Synergism and Motility Reduction Model

The compound's ability to double pentobarbital-induced narcosis at 45 mg/kg i.p. and reduce spontaneous motility by 50% at 55 mg/kg i.p. [1] makes it a calibrated positive control or tool compound for screening novel CNS depressant candidates. The quantifiable, dose-dependent endpoints allow benchmarking of new chemical entities against a known benzimidazo-oxazole with defined in vivo CNS activity. Procurement of this specific compound—rather than the 2-ethyl or 2-hydroxymethyl analogs—ensures access to the unique CNS-depressant signature validated in the patent literature.

Antidepressant Lead Optimization: Reserpine-Reversal Model with a Defined Active Scaffold

The complete (100%) inhibition of reserpine-induced ptosis at 200 mg/kg i.p. [1] establishes the compound as a structurally characterized hit for antidepressant drug discovery programs using the classical reserpine reversal paradigm. Medicinal chemistry teams can use this scaffold for systematic structure-activity relationship (SAR) exploration around the morpholinomethyl position, confident that the core benzimidazo-oxazole template supports anti-reserpine activity when appropriately substituted.

Preclinical Safety and Tolerability Assessment for Parenteral Formulation Development

With an i.v. LD₅₀ of 147.5 mg/kg, the compound offers a 3.5-fold safety margin improvement over the 2-ethyl analog (i.v. LD₅₀ 42 mg/kg) [1], a critical consideration for routes of administration requiring parenteral dosing. Combined with the lower LogP (1.07 vs. 2.21) indicating superior aqueous solubility, this derivative is better suited for intravenous or intraperitoneal formulation development where both acute toxicity and solubility constraints must be managed.

Physicochemical Comparator in Benzimidazo-Oxazole Solubility and Permeability Profiling

The 1.14-log-unit difference in LogP between the morpholinomethyl (1.07) and 2-ethyl (2.21) derivatives provides a defined pair for systematic evaluation of how the introduction of a morpholine ring alters solubility, permeability, and non-specific protein binding within the benzimidazo-oxazole chemotype. Procurement of both compounds enables controlled physicochemical profiling studies where the morpholinomethyl substituent serves as the sole structural variable influencing drug-like properties.

Quote Request

Request a Quote for 2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.